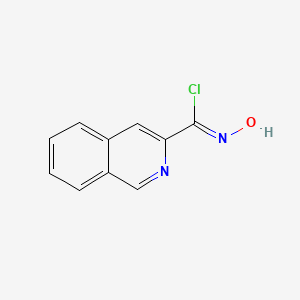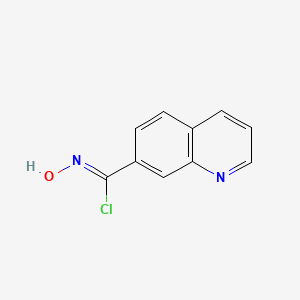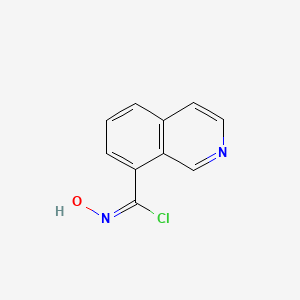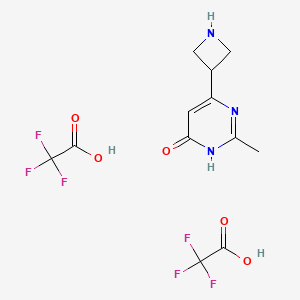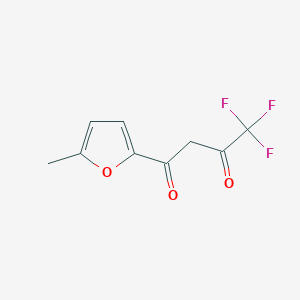
4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione
Übersicht
Beschreibung
“4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione” is a chemical compound with the CAS Number: 779342-39-1 . It has a molecular weight of 220.15 . The IUPAC name for this compound is 4,4,4-trifluoro-1-(5-methyl-2-furyl)-1,3-butanedione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3O3/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12/h2-3H,4H2,1H3 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis of Fused Heterocycles
The compound is used in the synthesis of fused heterocycles. For instance, Shaaban (2008) demonstrated its reactivity with various amines under microwave irradiation to afford trifluoromethyl derivatives of different heterocyclic compounds (Shaaban, 2008).
Regioselective Bond Cleavage
Solhnejad et al. (2013) explored its regioselective carbon-carbon bond cleavage, showcasing its potential in synthetic chemistry for producing various derivatives (Solhnejad et al., 2013).
Application in Dye-Sensitized Solar Cells
This compound has been utilized in the development of dye-sensitized solar cells. Islam et al. (2006) synthesized a series of β-diketonato-ruthenium(II)-polypyridyl sensitizers, which show potential in enhancing the efficiency of solar cells (Islam et al., 2006).
Synthesis of Pyridine Derivatives
Rateb (2011) discussed its use in synthesizing pyridine derivatives under solvent-free conditions, highlighting its versatility in organic synthesis (Rateb, 2011).
Formation of Mixed-Ligand Metal Complexes
Meena and Grover (2018) conducted studies on the formation of mixed-ligand complexes with cadmium(II), emphasizing its role in coordination chemistry (Meena & Grover, 2018).
Synthesis of New Organic Crystals
Fernandes et al. (2011) reported the formation of an organic crystal containing this compound, demonstrating its application in crystallography and materials science (Fernandes et al., 2011).
NIR-Luminescence in Lanthanide Complexes
Dang et al. (2011) synthesized lanthanide complexes exhibiting near-infrared (NIR) luminescence, indicating its potential in optical applications (Dang et al., 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWIAMPYBTWSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B1416931.png)
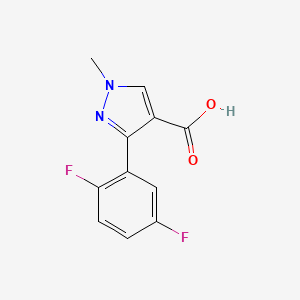
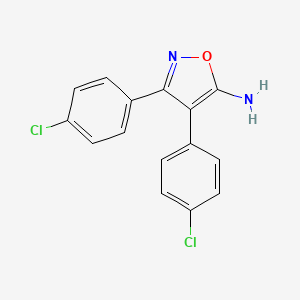
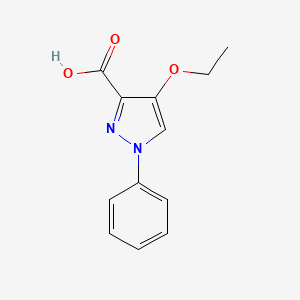
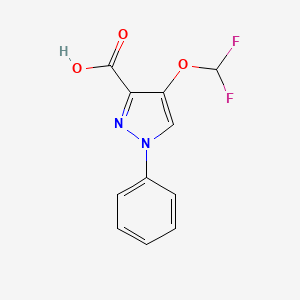
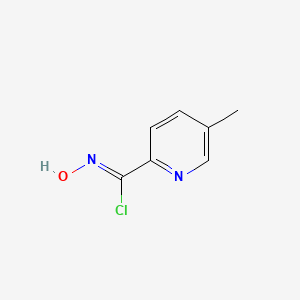
![6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol](/img/structure/B1416942.png)
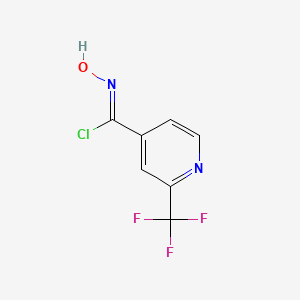
![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide](/img/structure/B1416944.png)
![8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1416946.png)
